molecular formula C19H27N3O3 B2496193 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide CAS No. 896381-75-2

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide

Cat. No. B2496193
CAS RN: 896381-75-2
M. Wt: 345.443
InChI Key: GJCVVRADROTFEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or the condensation of amides and ureas under specific conditions. A green process utilizing microwave-assisted synthesis has been developed for the efficient tandem synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are key intermediates for further modifications into various quinazolinone derivatives, including potentially 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide (Mikra et al., 2022). Moreover, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, demonstrating the versatility of methods available for constructing the quinazolinone core (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinazolinones, including the compound of interest, is characterized by the presence of a bicyclic quinazoline ring system that comprises a benzene ring fused to a pyrimidine ring. The structural versatility and electronic properties of the quinazolinone core are conducive to binding interactions with biological targets, offering insights into its pharmacological potential. The precise molecular structure impacts its biological activity and interaction with DNA, as evidenced by photo-disruptive studies on similar compounds (Mikra et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that enable the introduction of functional groups, enhancing their biological activity. For example, the substitution at the 6-position with nitro or bromo groups has been shown to modulate photo-activity towards plasmid DNA under UV irradiation, highlighting the chemical reactivity and potential for functionalization of quinazolinone derivatives (Mikra et al., 2022).

Scientific Research Applications

Antimalarial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. For example, a study on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines revealed the discovery of compounds with high antimalarial activity, promising as antimalarial drug leads (Mizukawa et al., 2021).

Anticancer Applications

Quinazoline derivatives have shown potential as selective histone deacetylase-6 inhibitors for Alzheimer's disease treatment, indicating their role in cancer therapy as well. These compounds induced neurite outgrowth and enhanced synaptic activities without toxic or mitogenic effects (Yu et al., 2013). Another study synthesized quinazolinone derivatives with significant antibacterial and anti-inflammatory activities, highlighting their potential as templates for developing more active analogs (Zayed et al., 2014).

Antiviral Applications

Quinazolin-4(3H)-ones have been explored for their antiviral activities against respiratory and biodefense viruses, showcasing their potential in antiviral therapy. Some compounds inhibited the replication of avian influenza (H5N1) virus, suggesting their utility in combating viral infections (Selvam et al., 2007).

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide” and related compounds for various biological activities .

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVVRADROTFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide

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